molecular formula C27H19BrN4O3 B11712267 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11712267
M. Wt: 527.4 g/mol
InChI Key: LDPBYTOGRQMPDJ-UHFFFAOYSA-N
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Description

4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromophenyl diazenyl group and a benzoxazolyl phenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method starts with the diazotization of 3-bromoaniline to form the diazonium salt. This intermediate is then coupled with a phenol derivative to form the diazenyl compound. The final step involves the condensation of this intermediate with a benzoxazole derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4-bromophenyl)diazenyl]phenol: Similar structure but lacks the benzoxazole moiety.

    2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Similar structure but lacks the bromophenyl diazenyl group.

Uniqueness

The uniqueness of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl diazenyl and benzoxazole moieties allows for a broader range of interactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C27H19BrN4O3

Molecular Weight

527.4 g/mol

IUPAC Name

4-[(3-bromophenyl)diazenyl]-2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C27H19BrN4O3/c1-16-5-10-26-23(11-16)30-27(35-26)22-14-19(6-9-25(22)34)29-15-17-12-21(7-8-24(17)33)32-31-20-4-2-3-18(28)13-20/h2-15,33-34H,1H3

InChI Key

LDPBYTOGRQMPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)N=NC5=CC(=CC=C5)Br)O)O

Origin of Product

United States

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